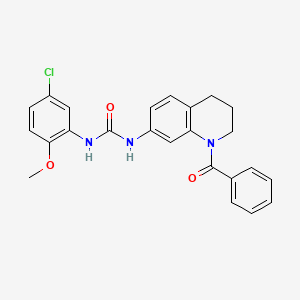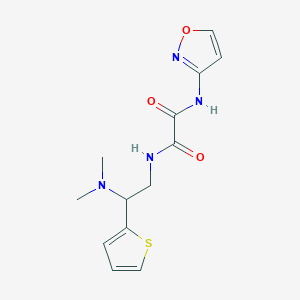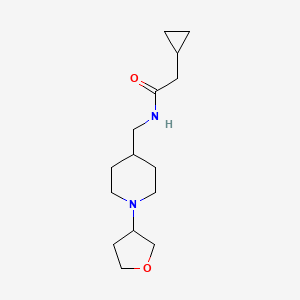![molecular formula C25H21N3O2 B3014326 2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097894-64-7](/img/structure/B3014326.png)
2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline" is a derivative of pyrrolo[1,2-a]quinoxaline, which is a fused heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The structure of this compound suggests that it may possess unique physical and chemical properties, as well as biological activity, due to the presence of the biphenyl moiety and the pyrroloquinoxaline core.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been explored through various methods. For instance, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles with aldehydes, oxiranes, and acetals have been used to introduce oxyalkyl substituents at the 4-position of the quinoxaline ring . Iron-catalyzed oxidative coupling has also been employed to synthesize 4-aryl pyrrolo[1,2-a]quinoxalines from methyl arene and 1-(2-aminophenyl)pyrroles . Additionally, FeCl3-catalyzed annulation and cleavage of cyclic ethers with 1-(2-aminophenyl)pyrroles have been developed to synthesize pyrrolo[1,2-a]quinoxaline derivatives . A domino approach involving spirocyclic ring opening has been used for the synthesis of pyrrolo[1,2-a]quinoxalines substituted with o-biphenylester . These methods highlight the versatility of synthetic approaches to access variously substituted pyrrolo[1,2-a]quinoxalines, which could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is characterized by the presence of a fused pyrrole and quinoxaline ring system. The substitution pattern on the quinoxaline core can significantly influence the molecular conformation and potential atropisomerism, as suggested by X-ray crystal structure analysis . The biphenyl moiety in the compound of interest could introduce additional steric and electronic effects, potentially leading to atropisomerism and affecting the overall molecular geometry.
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxaline derivatives can participate in various chemical reactions due to their reactive sites. For example, the N-arylpyrrol-2-yl)ethanone O-acetyl oximes can undergo iron-catalyzed intramolecular C(sp2)-N cyclization to form substituted pyrrolo[1,2-a]quinoxalines . Aerobic oxidative synthesis has been used to construct pyrrolo[1,2-a]quinoxalines from primary alcohols without the need for metals and additives . Iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles has also been reported for the synthesis of pyrrolo[1,2-a]quinoxalines . These reactions demonstrate the chemical versatility of the pyrrolo[1,2-a]quinoxaline scaffold and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of a biphenyl moiety could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The fused ring system may also confer a degree of rigidity to the molecule, which could influence its melting point and stability under different conditions. The chemical reactivity of the compound is likely to be affected by the presence of the pyrrolidin-3-yl)oxy substituent, which may participate in further chemical transformations.
Scientific Research Applications
Synthesis Techniques
- The synthesis of pyrrolo-and indolo[1,2-a]quinoxalines, which are structurally similar to 2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline, has been achieved through an iodine-catalyzed approach. This method is green and practical, utilizing environmentally friendly oxidants and economical catalysts (Wang et al., 2015).
- Another study has developed a method for the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines, offering a way to diversify these compounds in pharmaceutical research and organic synthesis (Le et al., 2021).
Pharmacological Potential
- Quinoxalines, closely related to the chemical , possess unique and versatile pharmacological applications. They have been synthesized and characterized extensively, indicating potential in medicinal chemistry (Faizi et al., 2018).
Chemical Properties and Applications
- The study of pyrrolo[1,2-α]quinoxalines, which shares structural similarities with the compound , has revealed methods for direct synthesis through oxidative coupling, demonstrating the importance of these compounds in various chemical processes (Ahn et al., 2021).
Applications in Organic Electronics
- Quinoxaline-containing compounds have been synthesized for use as electronic transporting materials in organic light emitting diodes (OLEDs), highlighting the potential electronic applications of similar compounds (Yin et al., 2016).
properties
IUPAC Name |
(4-phenylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-15-14-21(17-28)30-24-16-26-22-8-4-5-9-23(22)27-24/h1-13,16,21H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOSVOFXKJJVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)
![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)


![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)
![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)




![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)
